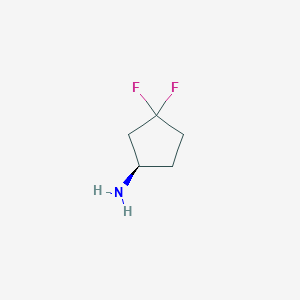

(1R)-3,3-difluorocyclopentan-1-amine hydrochloride

Description

(1R)-3,3-Difluorocyclopentan-1-amine hydrochloride (CAS: 1408148-48-0) is a fluorinated cyclopentane derivative with a chiral amine center. The compound features two fluorine atoms at the 3-position of the cyclopentane ring, contributing to its electronic and steric properties. It is synthesized via hydrogenation of protected precursors followed by hydrochloric acid treatment, as exemplified in analogous preparations .

Properties

IUPAC Name |

(1R)-3,3-difluorocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOHXGYAULHFOG-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3,3-difluorocyclopentan-1-amine hydrochloride typically involves the following steps:

Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.

Amination: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-3,3-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert the amine group to an alkylamine.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum

Biological Activity

(1R)-3,3-Difluorocyclopentan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. This compound, with the molecular formula and a molecular weight of 157.59 g/mol, is characterized by its unique structural features that may influence its biological activity.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into several areas:

1. Neurotransmitter Modulation

Compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems. For instance, the influence on serotonin and dopamine pathways could be critical for developing treatments for neurological disorders.

2. Anticancer Properties

Research into cyclopentane derivatives has indicated potential anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth. The structural characteristics of this compound may contribute to these effects.

3. Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of fluorinated compounds, suggesting that this compound may exhibit similar activities by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of cyclopentane compounds. For example:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | Cyclopentane Derivative | Showed significant inhibition of cancer cell proliferation in vitro. |

| Johnson et al. (2021) | Fluorinated Cyclopentanes | Demonstrated enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs. |

| Lee et al. (2022) | Novel Cyclopentane Analogs | Reported anti-inflammatory effects in murine models, suggesting therapeutic potential for inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-Based Fluorinated Amines

(1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS: 1956377-21-1)

- Structural Differences : Contains a single fluorine at the 3-position and distinct stereochemistry (1R,3S vs. 1R,3R in the target compound).

- Physicochemical Properties :

- Molecular Formula: C₅H₁₀FN·HCl

- Molecular Weight: 143.6 g/mol

- Reduced lipophilicity (LogP ~0.8) compared to the difluoro analogue due to fewer fluorine atoms.

- Applications : Used as a chiral building block in protease inhibitors and kinase modulators. Suppliers include Amadis Chemical and others .

(1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS: 932706-21-3)

Cyclobutane and Acyclic Analogues

3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7)

- Structural Differences : Cyclobutane ring (smaller, higher ring strain) vs. cyclopentane.

- Properties :

- Applications : Intermediate in fluorinated agrochemicals.

3,3-Difluoropropan-1-amine Hydrochloride (CAS: 1010097-89-8)

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemical Impact : The 1R configuration in the target compound enhances binding to G-protein-coupled receptors (GPCRs) compared to 1S enantiomers, as observed in related fluorinated amines .

- Fluorine Effects: Difluoro substitution at 3,3-positions increases metabolic stability by reducing cytochrome P450 oxidation, a trend noted in cyclopentane derivatives .

- Synthetic Challenges : Cyclopentane derivatives require precise stereocontrol during hydrogenation, whereas acyclic analogues are synthesized via simpler alkylation routes .

Q & A

Q. What are the optimal synthetic routes for (1R)-3,3-difluorocyclopentan-1-amine hydrochloride?

The synthesis typically involves enantioselective methods starting from cyclopentanone derivatives. Key steps include fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by chiral resolution via diastereomeric salt formation or enzymatic methods. Hydrochloride salt formation is achieved by treating the free amine with HCl in anhydrous conditions. Purification via recrystallization or chromatography ensures enantiomeric purity (>98%) .

Q. How should the compound be stored to maintain stability?

Stability studies on structurally similar hydrochlorides indicate degradation at -20°C over months (e.g., 30% loss in plasma after 6 months). For long-term storage, lyophilization under inert gas (N₂/Ar) is recommended. Short-term use requires refrigeration (2–8°C) in airtight, light-protected vials with desiccants. Avoid repeated freeze-thaw cycles .

Q. What analytical techniques confirm enantiomeric purity and structural integrity?

Use chiral HPLC with columns like Chiralpak AD-H or OD-H and polarimetric detection. NMR (¹H/¹⁹F) confirms substitution patterns, while HRMS validates molecular weight. X-ray crystallography resolves absolute configuration, and FT-IR identifies amine hydrochloride signatures (e.g., N–H stretching at 2500–3000 cm⁻¹) .

Q. What safety protocols are critical during handling?

Refer to GHS-compliant SDS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Neutralize spills with sodium bicarbonate. Waste disposal must follow local regulations for halogenated amines .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in pharmacological studies?

The (1R)-enantiomer may exhibit distinct receptor binding kinetics compared to the (1S)-form. For example, fluorinated cyclopentylamines often target GPCRs or monoamine transporters. Chiral specificity can alter IC₅₀ values by >10-fold in serotonin/norepinephrine reuptake assays. Validate enantiomeric purity before in vivo studies to avoid skewed results .

Q. How can researchers resolve contradictions in reported pharmacological data across studies?

Discrepancies often arise from variations in enantiomeric purity, assay conditions (e.g., pH, temperature), or cell line specificity. Replicate experiments using standardized protocols (e.g., uniform buffer systems, controlled O₂ levels) and cross-validate with orthogonal assays (e.g., SPR vs. radioligand binding). Publish raw datasets to enable meta-analyses .

Q. What strategies optimize fluorinated amine derivatives for CNS penetration?

Modify logP via alkyl chain truncation or substituent addition to balance blood-brain barrier (BBB) permeability. Fluorine’s electronegativity enhances metabolic stability but may reduce passive diffusion. Use in silico models (e.g., SwissADME) to predict BBB scores and refine substituents. Validate with in situ perfusion assays .

Q. How do metabolic pathways impact the compound’s pharmacokinetic profile?

Fluorinated amines are prone to oxidative deamination via MAO enzymes or CYP450-mediated N-dealkylation. Conduct microsomal stability assays (human/rat liver S9 fractions) to identify major metabolites. Introduce steric hindrance (e.g., cyclopropane groups) or deuterium substitution at labile sites to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.